molecular formula C19H18N2O4 B2443998 N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide CAS No. 491867-67-5

N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide

Cat. No.: B2443998
CAS No.: 491867-67-5
M. Wt: 338.363
InChI Key: WUWRPTAJCRSNEH-UHFFFAOYSA-N
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Description

“N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide” is a synthetic organic compound that belongs to the class of benzodioxole derivatives

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2,3-dihydroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12(22)14-8-17-18(25-11-24-17)9-15(14)20-19(23)10-21-7-6-13-4-2-3-5-16(13)21/h2-5,8-9H,6-7,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWRPTAJCRSNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCC4=CC=CC=C43)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide” typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the Benzodioxole Core: Starting from a suitable precursor, such as catechol, the benzodioxole core can be synthesized through acetylation and cyclization reactions.

    Indole Derivative Synthesis: The indole moiety can be synthesized from aniline derivatives through Fischer indole synthesis or other suitable methods.

    Coupling Reaction: The final step involves coupling the benzodioxole and indole derivatives through an amide bond formation, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

“N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodioxole or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Studies on its interaction with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicine, derivatives of benzodioxole and indole are often explored for their potential as drug candidates. This compound could be investigated for its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to the observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways would be necessary to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide: can be compared with other benzodioxole and indole derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its combined structural features of benzodioxole and indole, which may confer distinct chemical and biological properties. Its specific substitution pattern and functional groups can lead to unique reactivity and interactions with biological targets.

Biological Activity

N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide is a compound that has drawn attention due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O4, with a molecular weight of 381.42 g/mol. The structure consists of a benzodioxole moiety linked to an indoline derivative, which is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC21H23N3O4
Molecular Weight381.42 g/mol
CAS Number491867-81-3

Antibacterial and Antifungal Activity

Recent studies have demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal properties. In particular, compounds similar to this compound have shown promising results against various strains of bacteria and fungi:

  • Antibacterial Activity : Compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showing minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL for effective strains .
  • Antifungal Activity : Significant antifungal activity was observed against Candida albicans, with most compounds demonstrating efficacy except for one tested variant .

Insecticidal Activity

The benzodioxole group has been identified as a key pharmacophore in compounds exhibiting insecticidal activity. A study focused on larvicidal effects against Aedes aegypti revealed that certain derivatives demonstrated effective LC50 and LC90 values, indicating potential for development as insecticides .

Case Studies

  • Synthesis and Evaluation : A series of new derivatives were synthesized and evaluated for their biological activities. Among these, compounds with specific substituents showed enhanced antibacterial effects compared to others. The study highlighted the importance of structural variations in determining biological efficacy .
  • Toxicological Assessment : In assessing the safety profile of these compounds, one study reported that certain derivatives exhibited no cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 µM), suggesting a favorable safety margin for potential therapeutic applications .

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